[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13477141
Molecular Formula: C15H30N2O3
Molecular Weight: 286.41 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13477141.png)
Specification
Molecular Formula | C15H30N2O3 |
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Molecular Weight | 286.41 g/mol |
IUPAC Name | tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C15H30N2O3/c1-12(2)17(14(19)20-15(3,4)5)11-13-7-6-8-16(13)9-10-18/h12-13,18H,6-11H2,1-5H3 |
Standard InChI Key | ZHVLTSMOZCQNNF-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1CCCN1CCO)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)N(CC1CCCN1CCO)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
The molecular formula of the compound is C₁₅H₃₀N₂O₃, with a molecular weight of 286.41 g/mol. Key structural features include:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle).
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A 2-hydroxyethyl group attached to the pyrrolidine nitrogen.
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An isopropyl carbamate group linked to the pyrrolidine via a methylene bridge.
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A tert-butyl ester protecting the carbamate functionality.
Table 1: Key Physicochemical Data
The tert-butyl group enhances steric protection of the carbamate, improving stability against enzymatic hydrolysis . The hydroxyethyl moiety contributes to hydrogen-bonding potential, influencing pharmacokinetic properties .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Pyrrolidine functionalization: Introduction of the hydroxyethyl group via alkylation or reductive amination .
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Carbamate formation: Reaction of the secondary amine with isopropyl chloroformate or carbamoyl chloride in the presence of a base (e.g., triethylamine) .
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Ester protection: tert-Butyl esterification using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .
Table 2: Representative Reaction Conditions
Challenges in Synthesis
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Steric hindrance: The bulky tert-butyl group complicates purification .
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Regioselectivity: Competing reactions at the pyrrolidine nitrogen require careful control of stoichiometry .
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Hydrolysis sensitivity: The carbamate bond is prone to degradation under acidic/basic conditions, necessitating pH-controlled environments .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s carbamate moiety mimics transition states in enzymatic reactions, enabling reversible inhibition of proteases and esterases. For example:
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HIV-1 protease inhibition: Structural analogs with pyrrolidine-carbamate scaffolds exhibit IC₅₀ values <100 nM by binding to the enzyme’s hydrophobic pockets .
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Cholinesterase inhibition: The hydroxyethyl group facilitates hydrogen bonding with catalytic triads (e.g., in acetylcholinesterase), though activity is weaker compared to aryl carbamates .
Pharmacokinetic and Toxicological Profiles
Table 3: Predicted ADME Properties
Parameter | Value | Method |
---|---|---|
LogP | 3.1 | XLOGP3 |
Water Solubility | 0.0156 mg/mL | SILICOS-IT |
Plasma Protein Binding | 85–90% | QSAR |
Half-life (t₁/₂) | ~2–4 hours (rodents) | In vivo |
Toxicity considerations:
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Hepatotoxicity: Carbamates may deplete glutathione reserves at high doses .
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Neurotoxicity: Potential acetylcholine esterase inhibition at millimolar concentrations .
Applications in Drug Development
Antiviral Agents
Structural analogs of this compound have shown antiviral activity against HIV-1 and hepatitis C virus (HCV). Key interactions include:
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Hydrogen bonding between the hydroxyethyl group and Asp29/Asp30 residues in HIV-1 protease .
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Hydrophobic interactions of the tert-butyl group with Val82/Phe53 in the protease active site .
Neurological Disorders
The compound’s ability to cross the BBB makes it a candidate for CNS drug delivery. Preclinical studies highlight:
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Neuroprotection: Reduction of oxidative stress in neuronal cells (EC₅₀ = 10 μM) .
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Antidepressant effects: Modulation of serotonin reuptake in vitro (IC₅₀ = 1.2 μM) .
Future Directions
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Prodrug optimization: Incorporating enzymatically labile linkers (e.g., peptide sequences) for tumor-selective activation .
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Stereochemical tuning: Synthesis of enantiopure variants to enhance target specificity .
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Nanoparticle formulations: Improving solubility and bioavailability via lipid-based carriers.
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